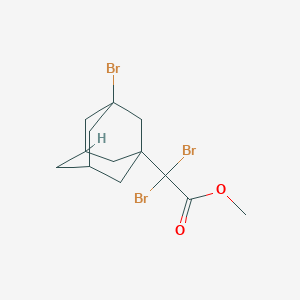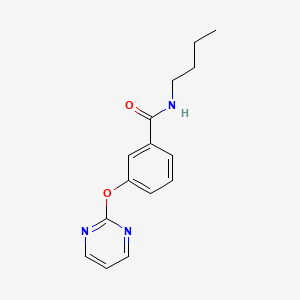
methyl dibromo(3-bromo-1-adamantyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Methyl dibromo(3-bromo-1-adamantyl)acetate can be synthesized through various chemical reactions involving adamantane derivatives. For example, 1-bromoadamantane (1-AdBr) can undergo solvolysis in nonaqueous solvents, which could be a potential step in synthesizing more complex adamantyl compounds like this compound (Takeuchi et al., 2001). Additionally, the reaction of methyl adamantane-1-carboxylate with acetonitrile in the presence of sodium hydride might provide insights into the functionalization of adamantane derivatives, possibly contributing to the synthesis of the target compound (Shiryaev et al., 2015).
Molecular Structure Analysis
The molecular structure of adamantane derivatives, including this compound, is characterized by the adamantane core, a highly stable, three-dimensional cage structure. This core significantly influences the molecule's physical and chemical properties. The adamantane structure's steric requirements can affect bond lengths, bond angles, and conformation, impacting the overall molecular structure (Bott et al., 1995).
Chemical Reactions and Properties
Adamantane derivatives participate in various chemical reactions, reflecting their chemical properties. For instance, reactions involving 1,3-dihaloadamantanes with carbanions in DMSO demonstrate the potential for ring-opening reactions and the formation of bicyclo[3.3.1]nonane derivatives, which could be relevant to understanding the reactivity of this compound (Lukach et al., 1997). Additionally, the electrophilic bromination of adamantane derivatives and the resulting bromonium ion formation provide insights into the chemical reactivity and potential reaction pathways of this compound (Chiappe et al., 2000).
Applications De Recherche Scientifique
Reactions and Mechanisms
Synthesis of Biologically Active Compounds : Methyl dibromo(3-bromo-1-adamantyl)acetate serves as a key intermediate in the synthesis of biologically active adamantane derivatives. These compounds have shown potential in antiviral activities, demonstrating the compound's utility in medicinal chemistry (Aigami et al., 1975).
Photostimulated Reactions : The photostimulated reactions of halo- and dihaloadamantanes with nitromethane anions by the SRN1 mechanism highlight the reactivity of adamantane derivatives under specific conditions, leading to the formation of novel compounds (Santiago et al., 2003).
Ring-Opening Reactions : Studies have shown that 1,3-dihaloadamantanes react with various carbanions to produce bicyclo[3.3.1]nonane derivatives through ring-opening reactions. This illustrates the potential of this compound in facilitating complex chemical transformations (Lukach et al., 1997).
Applications in Material Science and Chemistry
N-Heterocyclic Dicarbene Complexes : The compound has been utilized in the synthesis of N-heterocyclic dicarbene iridium(III) pincer complexes. These complexes have applications in catalysis, showcasing the compound's relevance in developing catalytic systems (Zuo & Braunstein, 2012).
Gas-Phase Stability Studies : Research has also focused on the influence of alkyl substitution on the gas-phase stability of 1-adamantyl cation, providing insights into the structural factors affecting the stability of adamantane derivatives (Takeuchi et al., 2001).
Mécanisme D'action
Orientations Futures
Future research in adamantane chemistry involves those involving double-bonded adamantane derivatives . The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
Propriétés
IUPAC Name |
methyl 2,2-dibromo-2-(3-bromo-1-adamantyl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Br3O2/c1-18-10(17)13(15,16)11-3-8-2-9(4-11)6-12(14,5-8)7-11/h8-9H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEZZSPOUZKRWFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C12CC3CC(C1)CC(C3)(C2)Br)(Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Br3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(4-chlorobenzyl)thio]-3-ethyl-1H-1,2,4-triazole](/img/structure/B5503840.png)

![1-[(4-chlorophenyl)sulfonyl]-N-(6-methyl-2-pyridinyl)-4-piperidinecarboxamide](/img/structure/B5503857.png)
![N-[3-hydroxy-1-(4-methylphenyl)propyl]-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B5503865.png)
![3-[5-(4-chlorophenyl)-2-furyl]-2-phenylacrylonitrile](/img/structure/B5503875.png)
![2-{1-(4-chloro-2-methylphenyl)-5-[(2-oxopiperidin-1-yl)methyl]-1H-1,2,4-triazol-3-yl}acetamide](/img/structure/B5503887.png)
![4-[(1,1-dioxido-1,2-benzisothiazol-3-yl)(methyl)amino]phenyl propionate](/img/structure/B5503901.png)
![2-[3-oxo-3-(1-pyrrolidinyl)propyl]-5-(1,3-thiazol-2-ylmethyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B5503909.png)

![1-{[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B5503930.png)


![4-methyl-1-{[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}piperidine](/img/structure/B5503955.png)
![5-(methoxymethyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5503963.png)